molecular formula C12H14N2O B1305140 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol CAS No. 69706-74-7

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol

Cat. No. B1305140
CAS RN: 69706-74-7
M. Wt: 202.25 g/mol
InChI Key: FLAGTEWKRZLAAU-UHFFFAOYSA-N
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Description

3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol, also known as 3-phenylpyrazole, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a white solid with a molecular weight of 186.22 g/mol. 3-phenylpyrazole has a wide range of applications in the pharmaceutical and chemical industries due to its unique properties.

Scientific Research Applications

Organic Chemistry

“3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol” is a chemical compound with the CAS Number: 69706-74-7 . It’s used in various organic chemistry applications .

Synthesis of Heterocyclic Chalcones

This compound has been used in the synthesis of novel heterocyclic chalcones . The process involves a base-catalysed Claisen–Schmidt condensation reaction . The isomeric chalcones were further reacted with N-hydroxy-4-toluenesulfonamide, leading to the regioselective formation of 3,5-disubstituted 1,2-oxazoles . The novel pyrazole-chalcones and 1,2-oxazoles were characterized by an in-depth analysis of NMR spectral data .

Cytotoxic Activity Studies

The derivatives of this compound have been studied for their cytotoxic activity . The derivatives embedded with electron-donating and electron-withdrawing groups exhibited potential cytotoxic activity compared to the standard with IC50 values 0.426 μM ± 0.455 and 0.608 μM ± 0.408 . All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .

properties

IUPAC Name

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-8-4-7-11-9-12(14-13-11)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAGTEWKRZLAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol

Synthesis routes and methods

Procedure details

5-(But-3-enyl)-3-phenyl-1H-pyrazole (5.4 g, 27.2 mmol) was dissolved in MeOH (40 mL) and DCM (10 mL). The reaction was cooled on a dry-ice/acetone bath and ozone was bubbled through the solution for 2 h. The reaction was transferred into an ice bath and NaBH4 (1.546 g, 40.9 mmol) was added slowly portion-wise (bubbling was observed). Upon complete addition, the reaction was removed from the ice bath and stirred at room temperature for 1 h. Excess solvent was evaporated and the reaction was extracted (100 mL each of H2O and EtOAc). The aqueous layer was extracted again with EtOAc (100 mL). The combined organic layer was dried, concentrated, and the residue was purified by column chromatography to yield the title compound (3.0 g) as a white solid. LCMS m/z=203.3 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.72-1.82 (m, 2H), 2.54-2.69 (m, 2H), 3.46 (q, J=6.11 Hz, 2H), 4.40-4.54 (m, 1H), 6.45 (s, 1H), 7.21-7.45 (m, 3H), 7.66-7.79 (m, J=7.45 Hz, 2H), 12.53 (s, 1H).
Name
5-(But-3-enyl)-3-phenyl-1H-pyrazole
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
1.546 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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